Etozolin

Description

Etozolin is a long-acting loop diuretic. This compound appears to be rapidly metabolized to its active metabolite ozolinone.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure

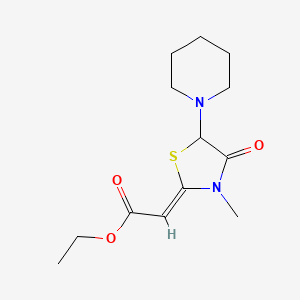

Structure

3D Structure

Properties

CAS No. |

67432-21-7 |

|---|---|

Molecular Formula |

C13H20N2O3S |

Molecular Weight |

284.38 g/mol |

IUPAC Name |

ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9- |

InChI Key |

ZCKKHYXUQFTBIK-KTKRTIGZSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |

melting_point |

158-159 |

Origin of Product |

United States |

Foundational & Exploratory

Etozolin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the diuretic agent Etozolin. It details the discovery of the compound by scientists at Gödecke AG, outlines the complete synthesis pathway as described in the foundational patent, and presents key quantitative data in a structured format. Detailed experimental protocols are provided for the synthesis of this compound, offering a reproducible guide for chemical researchers. The logical flow of the synthesis is visually represented through a DOT language diagram.

Discovery and Development

This compound, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, was discovered and developed by scientists at Gödecke AG, a German pharmaceutical company. The primary inventor credited on the foundational patent is Gert Satzinger. The key patent covering the synthesis of this compound is U.S. Patent 3,072,653, filed on May 24, 1961, and granted on January 8, 1963. This places the initial discovery in the early 1960s.

Subsequent research and publications, notably a 1977 paper in Arzneimittelforschung by G. Satzinger, further elucidated the structure-activity relationships of this compound and its analogues.[1] this compound was developed as a loop diuretic for the treatment of edema and hypertension. It acts by inhibiting the reabsorption of sodium and chloride ions in the thick ascending limb of the loop of Henle in the kidneys. Marketed under trade names such as Elkapin and Diulozin, this compound represents a significant therapeutic agent developed from the thiazolidinone class of compounds.

Synthesis Pathway

The synthesis of this compound, as detailed in U.S. Patent 3,072,653, is a multi-step process starting from ethyl cyanoacetate. The overall pathway involves the formation of a rhodanine intermediate, followed by the introduction of the piperidine group and subsequent methylation.

Logical Flow of Synthesis

The following diagram illustrates the logical progression of the chemical transformations involved in the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the procedures described in U.S. Patent 3,072,653.

Synthesis of Rhodanine-3-acetic acid (Intermediate 1)

Reactants:

-

Ethyl cyanoacetate

-

Carbon disulfide

-

Sodium hydroxide

-

Sodium chloroacetate

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled.

-

Ethyl cyanoacetate and carbon disulfide are added sequentially to the cooled sodium hydroxide solution while maintaining a low temperature.

-

The reaction mixture is stirred for several hours.

-

A solution of sodium chloroacetate in water is then added to the mixture.

-

The reaction is heated to reflux for an extended period.

-

Upon cooling, the mixture is acidified, leading to the precipitation of Rhodanine-3-acetic acid.

-

The precipitate is filtered, washed, and dried.

Synthesis of 5-Piperidinomethylene-rhodanine (Intermediate 2)

Reactants:

-

Rhodanine-3-acetic acid

-

Piperidine

-

Sodium acetate

-

Acetic anhydride

Procedure:

-

A mixture of Rhodanine-3-acetic acid, piperidine, and anhydrous sodium acetate is suspended in acetic anhydride.

-

The mixture is heated, during which the solid reactants dissolve.

-

The solution is maintained at an elevated temperature for a short period.

-

After cooling, the product crystallizes.

-

The crystalline product is collected by filtration, washed with a solvent like ether, and dried.

Synthesis of Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate (this compound)

Reactants:

-

5-Piperidinomethylene-rhodanine

-

Methyl iodide

-

Sodium methoxide

Procedure:

-

5-Piperidinomethylene-rhodanine is dissolved in a suitable solvent, such as methanol.

-

A solution of sodium methoxide in methanol is added to the reaction mixture.

-

Methyl iodide is then added, and the mixture is stirred.

-

The reaction is allowed to proceed for several hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is treated with water to precipitate the crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis of this compound and its intermediates, as derived from the patent literature.

| Step | Reactant(s) | Product | Molar Ratio | Solvent(s) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| 1. Rhodanine Intermediate | Ethyl cyanoacetate, CS₂, NaOH, Sodium chloroacetate | Rhodanine-3-acetic acid | N/A | Water | Reflux | N/A | N/A | N/A |

| 2. Piperidine Adduct | Rhodanine-3-acetic acid, Piperidine, Sodium acetate | 5-Piperidinomethylene-rhodanine | N/A | Acetic anhydride | ~100 | ~0.5 | N/A | N/A |

| 3. Final Product (this compound) | 5-Piperidinomethylene-rhodanine, Methyl iodide, Sodium methoxide | This compound | N/A | Methanol | Room Temperature | Several | N/A | 158-159 |

Note: Quantitative yields and precise molar ratios are not explicitly detailed in the foundational patent. The provided data is based on the descriptive examples within the patent.

Conclusion

The discovery of this compound by Gödecke AG in the early 1960s marked a notable advancement in diuretic therapy. The synthesis pathway, originating from readily available starting materials, follows a logical and reproducible sequence of chemical transformations. This technical guide provides a foundational understanding of the discovery and synthesis of this compound for professionals in the field of drug development and medicinal chemistry. The provided protocols and data serve as a valuable resource for further research and development in this area.

References

Pharmacological Profile of Etozolin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin is a diuretic agent with antihypertensive properties, primarily classified as a thiazide-like or loop diuretic. Its mechanism of action involves the inhibition of sodium and chloride reabsorption in the kidneys, leading to increased urine output and a subsequent reduction in blood volume and blood pressure. This compound is a prodrug that is rapidly metabolized to its active form, ozolinone. Beyond its diuretic effects, this compound also exhibits vasodilatory properties, which are believed to be mediated by the prostaglandin system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and available clinical data. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways to support further research and drug development efforts.

Mechanism of Action

This compound's primary pharmacological effect is diuresis, achieved through the inhibition of the sodium-chloride symporter in the renal tubules.[1] This action is primarily attributed to its active metabolite, ozolinone. Additionally, this compound possesses vasodilatory effects that contribute to its antihypertensive action, a mechanism linked to the stimulation of prostaglandin synthesis.

Renal Effects: Diuresis

This compound, through its active metabolite ozolinone, inhibits the Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle, an action characteristic of loop diuretics.[2] It may also act on the Na+-Cl- symporter in the distal convoluted tubule, similar to thiazide diuretics.[3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubules leads to an osmotic increase in water excretion, resulting in diuresis.[3] This diuretic effect reduces blood volume, which contributes to the lowering of blood pressure.[3]

Experimental Workflow: Assessment of Diuretic Activity in Humans

Caption: Workflow for a clinical study on this compound's diuretic effect.

Vascular Effects: Vasodilation and Prostaglandin Involvement

This compound has been observed to cause vasodilation, which contributes to its antihypertensive effect by reducing peripheral vascular resistance. This effect is linked to the stimulation of prostaglandin E2 (PGE2) synthesis. Clinical studies have shown a marked rise in plasma PGE2 levels following this compound administration. Prostaglandin E2 is known to be a potent vasodilator. It is suggested that PGE2 acts on EP2 and EP4 receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The reduced activity of MLCK leads to decreased phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway: this compound-Induced Vasodilation

Caption: Postulated signaling pathway for this compound's vasodilatory effect.

Pharmacokinetics

This compound is a prodrug that undergoes rapid metabolism to its pharmacologically active metabolite, ozolinone. The pharmacokinetic profile is characterized by this conversion and the subsequent elimination of ozolinone.

| Parameter | This compound | Ozolinone (Active Metabolite) | Reference |

| Elimination Half-life (t½) | ~2.8 hours | ~10.2 hours | |

| Bioavailability | Data not available | Data not available | |

| Protein Binding | Data not available | Data not available | |

| Metabolism | Rapidly metabolized to ozolinone via enzymatic cleavage of the ester group. Further metabolism includes glucuronidation and oxidation of the piperidine moiety. | - | |

| Excretion | Primarily as metabolites in urine. | - |

Experimental Protocol: Determination of this compound and Ozolinone in Plasma by HPLC

A sensitive and specific high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound and its active metabolite, ozolinone, in plasma.

-

Sample Preparation:

-

Plasma samples are obtained from subjects at various time points after drug administration.

-

This compound and ozolinone are extracted from the plasma using a liquid-liquid extraction technique with an organic solvent.

-

-

Chromatographic Conditions:

-

The separation is achieved on a suitable HPLC column (e.g., a C18 reversed-phase column).

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

-

-

Detection:

-

Detection is performed using a UV detector at a specific wavelength where both compounds exhibit significant absorbance.

-

-

Quantification:

-

The concentrations of this compound and ozolinone are determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of the analytes.

-

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its diuretic and antihypertensive actions. These effects are dose-dependent.

Diuretic and Saluretic Effects

Clinical studies have demonstrated that this compound produces a dose-dependent increase in the urinary excretion of water, sodium, chloride, and magnesium.

| Dose | Effect on Urinary Excretion | Reference |

| 800 mg (single dose) | Significant increase in water, sodium, chloride, and magnesium excretion. |

A comparative study in healthy volunteers showed the following dose-dependent diuretic effect:

-

400 mg of this compound is equipotent to 75 mg of a reference benzothiazide diuretic.

-

1200 mg of this compound is 2.8 times more effective than 75 mg of the reference benzothiazide diuretic.

The maximum diuretic effect is observed 2 to 4 hours after administration.

Antihypertensive Effects

This compound has been shown to effectively lower blood pressure in hypertensive patients. The antihypertensive effect is also dose-dependent.

| Dose | Blood Pressure Reduction (Systolic/Diastolic) | Study Population | Reference |

| 200 mg/day (4 weeks) | From 187/112 mmHg to 167/99 mmHg | 30 patients with essential hypertension | |

| 400 mg/day (2 weeks) | -12 mmHg / -9 mmHg | 15 hypertensive patients |

A double-blind, placebo-controlled study in seven hypertensive patients demonstrated a dose-dependent antihypertensive effect with single oral doses of 200 mg, 400 mg, and 600 mg.

Logical Relationship: this compound's Dual Antihypertensive Mechanism

Caption: Dual pathways contributing to this compound's antihypertensive action.

Clinical Considerations

This compound is used for the management of hypertension and edema. A notable characteristic of this compound is its comparatively lower impact on potassium excretion compared to some other diuretics, and it causes a smaller activation of the renin-angiotensin-aldosterone system. However, as with other diuretics, monitoring of serum electrolytes is advisable during therapy.

Conclusion

This compound is a prodrug diuretic with a dual mechanism of action contributing to its antihypertensive efficacy. Its primary effect is mediated by its active metabolite, ozolinone, which inhibits renal sodium and chloride reabsorption, leading to diuresis and a reduction in blood volume. Additionally, this compound stimulates the synthesis of prostaglandin E2, resulting in vasodilation and a decrease in peripheral vascular resistance. While key pharmacokinetic parameters such as oral bioavailability and plasma protein binding are not well-documented in publicly available literature, existing clinical data support its dose-dependent diuretic and antihypertensive effects. The detailed experimental protocols and a more granular understanding of the signaling pathways presented in this guide provide a foundation for further investigation and development in the field of diuretic and antihypertensive therapies.

References

- 1. Pharmacodynamics and kinetics of this compound/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. Determination of linezolid in human serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Etozolin Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational quantitative structure-activity relationship (SAR) data for etozolin, primarily detailed in a 1977 publication by G. Satzinger in Arzneimittelforschung, is not readily accessible in the public domain. Consequently, this guide provides a comprehensive overview based on available abstracts, related studies on its active metabolite ozolinone, and general knowledge of thiazolidinone diuretics. The specific quantitative values (e.g., IC50, ED50) for a series of this compound analogs are part of this core, yet currently unavailable, literature.

Introduction to this compound and its Mechanism of Action

This compound is a thiazolidinone derivative that acts as a diuretic. It is a prodrug that is rapidly metabolized to its active form, ozolinone. The primary mechanism of action of ozolinone is the inhibition of the Na+-K+-2Cl- symporter in the thick ascending limb of the Henle loop in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water, which accounts for its diuretic effect. Some studies also suggest an inhibitory effect on the sodium-chloride symporter in the distal convoluted tubule.

Core Structure and Known Structure-Activity Relationships

The core structure of this compound consists of a thiazolidinone ring, a piperidine moiety, and an ethyl acetate group. The diuretic activity is intrinsically linked to the chemical features of the molecule and its conversion to the active metabolite, ozolinone.

General Structural Requirements for Activity

Based on the available literature, the following general SAR observations can be made:

-

Thiazolidinone Ring: The 4-oxo-thiazolidin-2-ylidene moiety is essential for the diuretic activity. Modifications to this ring system are likely to have a significant impact on the compound's efficacy.

-

Piperidine Group: The 5-piperidino substituent plays a crucial role in the molecule's activity. It is hypothesized that this group contributes to the binding of the molecule to its target protein.

-

Ester Group: The ethyl acetate group at the 2-ylidene position is important for the prodrug nature of this compound. It is cleaved in vivo to yield the active carboxylic acid metabolite, ozolinone. The nature of this ester can influence the pharmacokinetic properties of the drug, such as its absorption and metabolism.

-

Methyl Group: The 3-methyl group on the thiazolidinone ring is also considered to be a key feature for its diuretic action.

A more detailed, quantitative SAR would require the data from the original Satzinger publication, which would likely include a table of analogs with variations at these positions and their corresponding diuretic potencies.

Experimental Protocols

While the specific, detailed protocols for the synthesis and evaluation of the this compound analogs from the foundational SAR studies are not available, a general outline of the methodologies typically employed in such studies is provided below.

General Synthesis of this compound Analogs

The synthesis of this compound analogs would likely follow a multi-step reaction sequence. A plausible general workflow is outlined below.

Methodology:

-

Thiazolidinone Ring Formation: A substituted thiourea would be reacted with an α-haloacetate to form the core thiazolidinone ring. Variations in the R1, R2, and R3 groups would allow for the creation of a library of analogs.

-

Knoevenagel Condensation: The formed thiazolidinone would then undergo a Knoevenagel condensation with an appropriate aldehyde or ketone to introduce the exocyclic double bond and the desired substituent, such as the piperidine ring.

In Vivo Diuretic Activity Screening

The primary screening of novel diuretic agents is typically performed in animal models.

Methodology:

-

Animal Models: Male Wistar or Sprague-Dawley rats are commonly used. The animals are fasted overnight with free access to water.

-

Drug Administration: Test compounds, including a vehicle control and a positive control (e.g., furosemide, hydrochlorothiazide), are administered orally or intravenously.

-

Urine Collection: Animals are placed in metabolic cages, and urine is collected at specified time intervals.

-

Analysis: The volume of urine is measured, and the concentrations of sodium, potassium, and chloride ions are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: The diuretic activity is expressed as the total urine output and electrolyte excretion per unit of body weight, and compared to the control groups.

Signaling Pathway and Mechanism of Action

The diuretic effect of this compound's active metabolite, ozolinone, is initiated by its interaction with ion transporters in the renal tubules.

Quantitative Data Summary

As previously stated, the specific quantitative SAR data from the primary literature is not available. A comprehensive SAR table would typically be structured as follows:

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 (at N3) | R2 (at C5) | R3 (Ester) | Diuretic Activity (e.g., ED50 mg/kg) |

| This compound | CH3 | Piperidino | Ethyl | [Value] |

| Analog 1 | H | Piperidino | Ethyl | [Value] |

| Analog 2 | CH3 | Morpholino | Ethyl | [Value] |

| Analog 3 | CH3 | Piperidino | Methyl | [Value] |

| ... | ... | ... | ... | ... |

This table is a template and does not contain actual data.

Conclusion and Future Directions

The study of the structure-activity relationship of this compound is a classic example of medicinal chemistry research that led to the development of a clinically useful diuretic. While the foundational quantitative data remains in historical literature, the general principles of its SAR can be inferred. Future research in this area could involve the synthesis of novel analogs with improved pharmacokinetic profiles, greater potency, or reduced side effects, such as potassium loss. The application of computational modeling techniques could also aid in the design of new thiazolidinone-based diuretics with enhanced selectivity for their target ion transporters. Accessing and re-evaluating the original SAR data would be invaluable for such future endeavors.

Etozolin's Impact on Renal Electrolyte Excretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin is a diuretic agent with a multifaceted impact on renal electrolyte handling. Primarily classified as a thiazide-like diuretic, its principal mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This action leads to a significant increase in the urinary excretion of sodium and chloride, underpinning its diuretic and antihypertensive effects. This compound's influence extends to other key electrolytes, including potassium, magnesium, and calcium, though its effects on these are nuanced and differ from those of other diuretic classes. This technical guide provides an in-depth analysis of this compound's effects on electrolyte excretion, supported by quantitative data from clinical and preclinical studies. It details the experimental protocols utilized to ascertain these effects and visualizes the underlying physiological pathways and experimental designs.

Introduction

This compound is a piperidinyl-thiazolidinone derivative recognized for its diuretic and antihypertensive properties. Its active metabolite, ozolinone, is responsible for its pharmacological activity.[1] Understanding the precise effects of this compound on the excretion of sodium (Na+), potassium (K+), chloride (Cl-), magnesium (Mg2+), and calcium (Ca2+) is critical for its clinical application and for the development of novel diuretic therapies. This guide synthesizes available data to present a comprehensive overview for researchers and drug development professionals.

Mechanism of Action

This compound exerts its diuretic effect primarily through the inhibition of the sodium-chloride symporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney.[2] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the osmotic pressure within the tubule, leading to increased water retention in the urine and consequently, diuresis.[2]

Beyond its direct action on the NCC, this compound's mechanism is also linked to the prostaglandin system, with studies indicating a marked rise in plasma PGE2 following administration. Furthermore, it demonstrates a reduced impact on the Renin-Angiotensin-Aldosterone System (RAAS) compared to other diuretics like chlorthalidone.[1]

Quantitative Effects on Electrolyte Excretion

The administration of this compound leads to a dose-dependent increase in the excretion of several electrolytes. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Single Oral Doses of this compound on Urinary Electrolyte Excretion in Hypertensive Patients

| Parameter | Placebo | 200 mg this compound | 400 mg this compound | 600 mg this compound |

| Urinary Water Excretion | Baseline | Increased | Increased | Increased |

| Urinary Na+ Excretion | Baseline | Increased | Significantly Increased | Maximally Increased |

| Urinary K+ Excretion | Baseline | Lower increase compared to Chlorthalidone | Lower increase compared to Chlorthalidone | Lower increase compared to Chlorthalidone |

| Urinary Cl- Excretion | Baseline | Lower increase compared to other diuretics | Lower increase compared to other diuretics | Lower increase compared to other diuretics |

Source: Adapted from a double-blind, placebo-controlled study in seven uncomplicated hypertensive patients.[1] Note: This study emphasized a dose-dependent diuretic and saluretic effect, with a comparatively lower kaliuretic and chloruretic effect than furosemide or thiazides.

Table 2: Effect of a Single 800 mg Oral Dose of this compound in Healthy Volunteers

| Parameter | Effect Compared to Baseline |

| Urinary Water Excretion | Significant Increase |

| Urinary Na+ Excretion | Significant Increase |

| Urinary K+ Excretion | Increased (with a strong increase in Na+/K+ ratio) |

| Urinary Cl- Excretion | Significant Increase |

| Urinary Mg2+ Excretion | Significant Increase |

Source: Adapted from a study on ten volunteers with intact renal function.

Table 3: Comparative Diuretic Effect of this compound in Normal Volunteers

| Drug and Dose | Equivalent Dose of Benzothiazide (Vs) | Relative Efficacy |

| 400 mg this compound | 75 mg | Equipotent |

| 1200 mg this compound | 75 mg | 2.8 times more effective |

Source: Adapted from a study on eight volunteers. This study also noted no significant differences in potassium excretion between this compound and placebo, while sodium and chloride excretion were significantly increased.

Sodium and Chloride Excretion

This compound robustly increases the excretion of sodium and chloride, which is a direct consequence of its inhibitory action on the NCC. This natriuretic and chloruretic effect is dose-dependent and forms the basis of its efficacy in treating hypertension and edema.

Potassium Excretion

This compound is characterized by a potassium-sparing effect relative to other diuretics such as furosemide and thiazides. While some increase in potassium excretion can occur, it is generally less pronounced. One study reported no significant change in serum potassium levels, a notable difference from chlorthalidone. Another study found no significant difference in potassium excretion between this compound and a placebo.

Magnesium Excretion

Studies have shown that this compound significantly increases the renal elimination of magnesium. An 800 mg dose was demonstrated to cause a notable increase in urinary magnesium.

Calcium Excretion

Direct quantitative data on the effect of this compound on urinary calcium excretion is limited in the reviewed literature. However, as a thiazide-like diuretic, it is anticipated to decrease calcium excretion. This class of diuretics enhances calcium reabsorption in the distal convoluted tubule, an effect that is beneficial in preventing the formation of calcium-containing kidney stones. This effect is thought to be a result of reduced intracellular sodium in the tubule cells, which enhances the activity of the basolateral Na+/Ca2+ exchanger, thereby promoting calcium reabsorption into the bloodstream.

Secondary Hormonal Effects

This compound's influence on electrolyte balance triggers secondary responses in hormonal systems that regulate blood pressure and fluid volume.

Renin-Angiotensin-Aldosterone System (RAAS)

Compared to other diuretics, this compound causes a smaller activation of the RAAS. The brisk diuresis induced by drugs like furosemide is associated with a pronounced release of renin, which is almost twice that induced by this compound. This lesser activation of the RAAS may contribute to a more sustained and smoother antihypertensive effect.

Prostaglandin System

The mechanism of action of this compound appears to involve the prostaglandin system. A marked rise in plasma PGE2 has been observed following this compound administration. Prostaglandins, particularly PGE2, are known to influence renal hemodynamics and tubular electrolyte transport, which may contribute to this compound's diuretic and vasodilatory effects.

Experimental Protocols

The following sections describe representative protocols for evaluating the diuretic and electrolyte excretion effects of a compound like this compound in both preclinical and clinical settings.

Preclinical Evaluation in a Rodent Model

This protocol is based on the Lipschitz test for assessing diuretic activity in rats.

-

Animal Model: Male or female Wistar albino rats (150-200 g).

-

Acclimatization: Animals are housed in standard laboratory conditions and acclimatized to metabolic cages for at least 24 hours before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Control Group: Vehicle (e.g., normal saline).

-

Standard Group: A known diuretic (e.g., Furosemide, 10 mg/kg).

-

Test Groups: this compound at various doses (e.g., 100, 200, 400 mg/kg).

-

-

Procedure:

-

Animals are fasted overnight (approximately 18 hours) with free access to water.

-

To ensure a uniform water and salt load, all animals receive an oral preload of normal saline (0.9% NaCl) at a dose of 15-25 ml/kg.

-

Immediately after the saline load, the respective treatments (vehicle, standard, or test drug) are administered orally.

-

Each rat is then placed in an individual metabolic cage designed for the separate collection of urine and feces.

-

Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and for a total period of 24 hours to assess long-term effects.

-

-

Analysis:

-

Urine Volume: The cumulative urine volume for each animal is recorded. Diuretic activity is calculated as the mean urine volume of the test group divided by the mean urine volume of the control group.

-

Electrolyte Concentration: Urine samples are collected and stored at -20°C. The concentrations of Na+, K+, and Cl- are determined using a flame photometer or ion-selective electrodes.

-

Calculation of Indices:

-

Diuretic Index: Compares the diuretic activity of the test substance to the standard drug.

-

Saluretic, Natriuretic, and Kaliuretic Activity: The total amount of each electrolyte excreted is calculated (concentration × volume) and compared between groups.

-

Na+/K+ Ratio: This ratio is calculated to assess the potassium-sparing properties of the test substance. A higher ratio indicates a more favorable potassium-sparing effect.

-

-

Clinical Evaluation in Human Volunteers

This protocol outlines a typical double-blind, placebo-controlled, crossover study design to evaluate the pharmacodynamics of a diuretic in humans.

-

Study Population: Healthy adult volunteers or patients with uncomplicated essential hypertension.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. This means each participant receives all treatments (e.g., different doses of this compound, a comparator diuretic, and placebo) in a random order with a washout period between each treatment phase.

-

Procedure:

-

Informed Consent: All participants provide written informed consent before any study-related procedures are performed.

-

Standardization: Participants are often maintained on a standardized diet with controlled sodium and fluid intake for a period before and during each treatment phase.

-

Treatment Administration: On the morning of each study day, after an overnight fast, participants receive the assigned treatment orally.

-

Urine Collection: Urine is collected at baseline and then at frequent intervals (e.g., every 2 hours for the first 8-12 hours) and then pooled for a 24-hour collection. The volume of each collection is recorded.

-

Blood Sampling: Blood samples are drawn at regular intervals to measure plasma electrolyte concentrations and to assess renal function (e.g., creatinine).

-

-

Analysis:

-

Urine Flow Rate and Cumulative Volume: Calculated for each collection period and over 24 hours.

-

Urinary Electrolyte Excretion: The concentration of Na+, K+, Cl-, Mg2+, and Ca2+ in each urine sample is measured. The total amount of each electrolyte excreted over 24 hours is calculated.

-

Fractional Excretion of Electrolytes: This can be calculated to assess the proportion of the filtered electrolyte that is excreted in the urine.

-

Statistical Analysis: Appropriate statistical methods (e.g., ANOVA for crossover design) are used to compare the effects of the different treatments on urine volume and electrolyte excretion.

-

References

An In-depth Technical Guide on Etozolin and its Active Metabolite Ozolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etozolin is a diuretic medication utilized in the management of hypertension and edema associated with various clinical conditions.[1][2] It functions as a prodrug, undergoing rapid metabolism to its pharmacologically active form, ozolinone.[3] This guide provides a comprehensive technical overview of this compound and ozolinone, focusing on their core pharmacology, quantitative data, and detailed experimental methodologies.

Mechanism of Action

The diuretic and antihypertensive effects of this compound are primarily attributed to its active metabolite, ozolinone. Ozolinone acts as a thiazide-like diuretic, targeting the sodium-chloride (Na+-Cl-) symporter (NCC), encoded by the SLC12A3 gene, in the apical membrane of the distal convoluted tubule (DCT) of the nephron.[1][4]

By inhibiting the NCC, ozolinone blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increased excretion of Na+ and Cl- in the urine, which in turn causes an osmotic increase in water excretion, leading to diuresis and a reduction in blood volume.

Furthermore, this compound has been observed to have a mild vasodilatory effect and to activate the prostaglandin system, specifically increasing plasma levels of prostaglandin E2 (PGE2), which may contribute to its antihypertensive action. Unlike some other diuretics, this compound has been shown to cause a smaller activation of the renin-angiotensin-aldosterone system (RAAS).

Signaling Pathway of Ozolinone on the Na+-Cl- Symporter (NCC)

The precise molecular interactions of ozolinone with the NCC are not as extensively detailed as for some other thiazide-like diuretics. However, based on the known mechanisms of NCC inhibition, a proposed signaling pathway can be illustrated. Ozolinone is believed to bind to the chloride-binding site of the NCC, competitively inhibiting the binding of chloride ions. This prevents the conformational change required for the translocation of both sodium and chloride ions across the apical membrane of the DCT cells.

Prostaglandin E2 (PGE2) Signaling Pathway

This compound administration has been shown to increase plasma PGE2 levels. PGE2 exerts its effects by binding to G-protein coupled prostanoid E receptors (EP1-4). The activation of EP2 and EP4 receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression that may contribute to vasodilation and other cardiovascular effects.

Quantitative Data

Pharmacokinetic Parameters

A comprehensive summary of the pharmacokinetic parameters for this compound and its active metabolite ozolinone in humans is presented below. It is important to note that this compound is rapidly and extensively metabolized to ozolinone, which is the primary active moiety.

| Parameter | This compound | Ozolinone | Reference |

| Tmax (hours) | ~1-2 | ~2-4 | |

| Half-life (t1/2) (hours) | Short (prodrug) | ~6-10 | |

| Protein Binding | Not specified | Not specified | |

| Metabolism | Rapidly hydrolyzed to ozolinone | ||

| Excretion | Primarily as metabolites in urine |

Note: Specific values for Cmax, AUC, volume of distribution, and clearance are not consistently reported across publicly available literature and may vary depending on the study population and analytical methods used.

Pharmacodynamic Effects: Urinary Electrolyte Excretion

The administration of this compound leads to a significant increase in the urinary excretion of sodium, chloride, and water. The following table summarizes the effects of a single 800 mg oral dose of this compound on urinary electrolyte excretion in healthy volunteers.

| Parameter | Change from Baseline | Reference |

| Urine Volume | Significant Increase | |

| Sodium (Na+) Excretion | Significant Increase | |

| Chloride (Cl-) Excretion | Significant Increase | |

| Potassium (K+) Excretion | Slight Increase | |

| Magnesium (Mg2+) Excretion | Significant Increase | |

| Sodium/Potassium Ratio | Strong Increase |

In a comparative study, 400 mg of this compound was found to be equipotent to 75 mg of a benzothiazide diuretic in terms of diuretic effect.

Experimental Protocols

Determination of this compound and Ozolinone in Human Plasma by HPLC

This protocol is based on the method described by Hengy et al. (1980).

4.1.1. Principle

This compound and its active metabolite, ozolinone, are extracted from plasma using a liquid-liquid extraction procedure at different pH values. The extracts are then analyzed by high-performance liquid chromatography (HPLC) with UV detection.

4.1.2. Materials

-

HPLC system with UV detector

-

Silica gel column

-

Dichloromethane

-

Plasma samples

-

This compound and ozolinone reference standards

-

Internal standard (structurally similar compound)

-

Buffers for pH adjustment (e.g., phosphate buffers)

4.1.3. Procedure

-

Sample Preparation (this compound):

-

To 1 mL of plasma, add the internal standard.

-

Adjust the pH of the plasma sample to 9.

-

Extract the sample with a defined volume of dichloromethane by vortexing.

-

Centrifuge to separate the layers.

-

Transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

Sample Preparation (Ozolinone):

-

To 1 mL of plasma, add the internal standard.

-

Adjust the pH of the plasma sample to 5.

-

Extract the sample with a defined volume of dichloromethane by vortexing.

-

Centrifuge to separate the layers.

-

Transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: Silica gel

-

Mobile Phase: A suitable mixture of organic solvents (e.g., a mixture of n-heptane, isopropanol, and acetic acid). The exact composition should be optimized for the specific column and system.

-

Flow Rate: Typically 1-2 mL/min.

-

Detection: UV absorbance at 281 nm.

-

Quantification: Create a calibration curve using the peak area ratios of the analytes to the internal standard at known concentrations.

-

4.1.4. Experimental Workflow

In Vivo Assessment of Diuretic Activity in Rats

This protocol is a generalized procedure based on standard methods for evaluating diuretic activity.

4.2.1. Principle

The diuretic effect of a test substance is evaluated by measuring the volume of urine excreted and the concentration of electrolytes in the urine of treated animals compared to a control group.

4.2.2. Materials

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Metabolic cages for individual housing and urine collection

-

Oral gavage needles

-

Test substance (this compound/Ozolinone)

-

Vehicle control (e.g., 0.9% saline or a suitable solvent for the test substance)

-

Standard diuretic (e.g., Furosemide)

-

Graduated cylinders for urine volume measurement

-

Flame photometer or ion-selective electrodes for electrolyte analysis (Na+, K+, Cl-)

4.2.3. Procedure

-

Animal Acclimatization and Preparation:

-

Acclimatize rats to the metabolic cages for a few days before the experiment.

-

Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.

-

-

Dosing and Urine Collection:

-

On the day of the experiment, administer a hydrating load of normal saline (e.g., 25 mL/kg) orally to all animals.

-

Divide the animals into groups (e.g., vehicle control, standard diuretic, and different dose levels of the test substance).

-

Administer the respective treatments (vehicle, standard, or test substance) to the animals by oral gavage.

-

Immediately place each rat in an individual metabolic cage.

-

Collect urine at specified time intervals (e.g., every hour for the first 5 hours, and then a cumulative collection up to 24 hours).

-

-

Analysis:

-

Measure the total volume of urine collected for each animal at each time point.

-

Determine the concentration of sodium, potassium, and chloride in the collected urine samples using a flame photometer or ion-selective electrodes.

-

Calculate the total excretion of each electrolyte.

-

Compare the urine volume and electrolyte excretion between the test groups and the control group.

-

4.2.4. Experimental Workflow

Conclusion

This compound, through its active metabolite ozolinone, is an effective diuretic that primarily acts by inhibiting the Na+-Cl- symporter in the distal convoluted tubule. Its pharmacodynamic profile is characterized by a significant increase in sodium and chloride excretion. The involvement of the prostaglandin system in its mechanism of action provides an additional dimension to its antihypertensive effects. The experimental protocols detailed in this guide offer a framework for the quantitative analysis and functional assessment of this compound and ozolinone in a research and drug development setting. Further investigation into the precise molecular interactions of ozolinone with the NCC and a more detailed characterization of its pharmacokinetic profile will enhance our understanding and potential for therapeutic optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Effect of the diuretic this compound (Gö 687) on renal elimination of water and solutes in subjects with normal renal function (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Etozolin: A Physicochemical Profile for the Research Professional

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of Etozolin, a diuretic agent. The information is tailored for researchers, scientists, and professionals in drug development, offering key data, experimental context, and a visualization of its mechanism of action to support further research and application.

Chemical Identity and Structure

This compound, a loop diuretic, is chemically known as ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate.[1][2] It has been marketed in Europe under trade names such as Diulozin, Elkapin, and Etopinil.[2] The compound belongs to the class of organic compounds known as alpha amino acids and derivatives.[3]

General Identifiers

| Identifier | Value | Reference |

| IUPAC Name | ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | [1] |

| CAS Number | 73-09-6 | |

| Molecular Formula | C13H20N2O3S | |

| Synonyms | Etozoline, Elkapin, W-2900A, GO-687 |

Physicochemical Properties

The physicochemical parameters of this compound are crucial for understanding its formulation, delivery, and behavior in biological systems.

Core Physicochemical Data

| Property | Value | Source / Method |

| Molecular Weight | 284.38 g/mol | PubChem Computed |

| Melting Point | 140 °C to 159 °C | Experimental |

| Boiling Point | ~230.9°C | Rough Estimate |

| Water Solubility | 5.63 mg/mL | ALOGPS (Predicted) |

| LogP (Octanol-Water Partition Coefficient) | 1.92 - 2.92 | Chemaxon, ALOGPS, XLogP3-AA (Predicted) |

| pKa (Strongest Basic) | 4.11 - 5.35 | Predicted |

Spectroscopic and Thermodynamic Data

Spectroscopic and thermodynamic data reveal a structural specificity for this compound that is not commonly found in other diuretics. This uniqueness is highlighted when comparing its properties to structurally related choleretic compounds like piprozoline.

Experimental Protocols for Property Determination

Melting Point Determination

A capillary melting point apparatus would be used. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

LogP Determination (Shake-Flask Method)

-

Preparation : A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

Equilibration : The mixture is agitated vigorously to ensure the thorough partitioning of this compound between the two phases until equilibrium is reached.

-

Separation & Analysis : The octanol and water layers are separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation : The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

The equilibrium solubility of this compound can be determined by adding an excess amount of the solid compound to water. The resulting suspension is stirred at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is quantified using an analytical method like HPLC.

Mechanism of Action and Signaling Pathway

This compound functions as a diuretic by targeting the kidneys. Its primary mechanism involves the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron. This action prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water. The resulting decrease in blood volume contributes to its antihypertensive effect.

Downstream, the reduction in sodium levels can modulate the Renin-Angiotensin-Aldosterone System (RAAS). This compound also exhibits mild vasodilatory effects by acting on the smooth muscle cells of blood vessels, which helps in reducing peripheral vascular resistance.

Caption: The diuretic and antihypertensive mechanism of this compound.

Experimental Workflow: Investigating Diuretic Effect

The following workflow illustrates a typical in vivo experiment to confirm the diuretic action of this compound.

Caption: A standard experimental workflow to assess the diuretic effect of this compound.

References

Etozolin's Impact on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozolin, a thiazide-like diuretic, exerts its antihypertensive effects primarily through the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis. This modulation of fluid and electrolyte balance intrinsically influences the renin-angiotensin system (RAS), a critical regulator of blood pressure. This technical guide provides an in-depth analysis of the available scientific literature concerning the impact of this compound on the RAS. Quantitative data from comparative clinical studies are summarized, detailing the effects on plasma renin activity (PRA) and aldosterone levels. Furthermore, this guide outlines the experimental protocols employed in key studies to facilitate replication and further investigation. Finally, signaling pathways implicated in this compound's mechanism of action, particularly the emerging role of the prostaglandin system, are visualized to provide a clear understanding of the underlying cellular and molecular interactions.

Introduction

The renin-angiotensin system (RAS) is a hormonal cascade that plays a pivotal role in the pathophysiology of hypertension. Diuretics are a cornerstone of antihypertensive therapy, and their mechanism of action is intricately linked to the RAS. This compound is a thiazide-like diuretic with a distinct pharmacological profile. Understanding its specific interactions with the RAS is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents. This document synthesizes the current knowledge on this compound's effects on the key components of the RAS, including renin, angiotensin, and aldosterone, with a focus on quantitative data and experimental methodologies.

Quantitative Data on the Impact of this compound on the Renin-Angiotensin System

Clinical studies have demonstrated that this compound's impact on the RAS is notably modest compared to other diuretics, suggesting a potentially favorable profile in terms of minimizing the reactive hyperreninemia that can counteract the blood pressure-lowering effects of diuretics.

Table 1: Comparative Effects of this compound and Chlorthalidone on Plasma Renin Activity (PRA) and Aldosterone

| Parameter | This compound | Chlorthalidone | Significance |

| Increase in Supine PRA | Significantly lower | Higher | p < 0.05 |

| Increase in Standing PRA | Significantly lower | Higher | p < 0.05 |

| Increase in Plasma Aldosterone | Significantly lower | Higher | p < 0.05 |

Data synthesized from a comparative study in hypertensive patients. The study highlights that this compound administration leads to a less pronounced activation of the RAS compared to an equieffective dose of chlorthalidone.

Table 2: Comparative Effects of this compound and Furosemide on Renin Release

| Parameter | This compound | Furosemide | Finding |

| Renin Release | Lower | Almost twice that of this compound | This compound induces a significantly lower renin release compared to furosemide. |

This finding is based on a study comparing the pharmacodynamics of the two diuretics, indicating a differential impact on the initial step of the RAS cascade.

Table 3: Effect of Ozolinone (active metabolite of this compound) on Renin Secretory Rate

| Parameter | (-)-ozolinone | (+)-ozolinone | p-value |

| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 498 ± 113 | 210 ± 53 | < 0.05 |

This study on the active enantiomer of this compound's metabolite demonstrates a direct stimulatory effect on renin secretion, which is linked to prostaglandin synthesis.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols from key studies investigating this compound's effect on the RAS. Note: Full experimental details were not available in all referenced abstracts; the following is a reconstruction based on the available information.

Study of this compound vs. Chlorthalidone

-

Study Design: A double-blind, placebo-controlled, crossover study.

-

Participants: Patients with essential hypertension.

-

Intervention: Single oral doses of this compound (e.g., 400 mg) and chlorthalidone (e.g., 50 mg) were administered to each patient in a randomized sequence, with a washout period between treatments.

-

Measurements:

-

Blood pressure and heart rate were monitored at regular intervals.

-

Blood samples were collected for the determination of plasma renin activity (PRA) and plasma aldosterone concentrations in both supine and standing positions.

-

Urine was collected to measure sodium and potassium excretion.

-

-

Assay Methods:

-

Plasma Renin Activity (PRA): Likely measured by radioimmunoassay (RIA) of angiotensin I generated per unit of time.

-

Plasma Aldosterone: Likely measured by RIA.

-

Study of Ozolinone's Effect on Renin Secretion

-

Study Design: In vivo study in an animal model (e.g., anesthetized dogs).

-

Intervention: Direct intra-arterial infusion of the active levorotatory enantiomer of ozolinone into the renal artery. The dextrorotatory enantiomer served as a control.

-

Measurements:

-

Renal blood flow and glomerular filtration rate were monitored.

-

Renal venous blood was sampled to determine the renin secretory rate.

-

Urine was collected to measure prostaglandin E2 (PGE2) excretion.

-

-

Assay Methods:

-

Renin Secretory Rate: Calculated from the difference in renin concentration between renal arterial and venous blood, multiplied by renal plasma flow. Renin concentration was likely determined by RIA.

-

Urinary PGE2: Measured by a specific immunoassay.

-

Signaling Pathways

This compound's effect on the renin-angiotensin system appears to be multifaceted, involving not only the direct consequences of diuresis but also a potential modulation of signaling pathways within the juxtaglomerular cells. A key aspect highlighted in the literature is the involvement of the prostaglandin system.

Proposed Signaling Pathway of this compound's Effect on Renin Release

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to a modulated renin release. This pathway incorporates the natriuretic effect and the subsequent involvement of prostaglandins.

Methodological & Application

Etozolin Administration in Rodent Hypertension Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Etozolin in rodent models of hypertension. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antihypertensive effects of this thiazide-like diuretic.

Introduction to this compound

This compound is a diuretic medication that exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This action leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[1][2] It is classified as a thiazide-like diuretic and has shown dose-dependent diuretic and saluretic effects in both experimental and clinical settings.[3] this compound is metabolized to an active metabolite, ozolinone, which is also diuretically active.

Rodent Models of Hypertension

The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. Several well-established rodent models of hypertension are available, each with distinct pathophysiological characteristics.

-

Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any experimental intervention, and the progression of the disease mimics that of human essential hypertension.[4][5]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet. It is characterized by volume expansion and is a model of salt-sensitive hypertension.

-

Renal Artery Ligation (Goldblatt) Hypertensive Rat: This model involves the surgical constriction of one or both renal arteries, leading to renin-dependent hypertension. The one-kidney, one-clip (1K1C) and two-kidney, one-clip (2K1C) are common variations.

-

Angiotensin II-Induced Hypertensive Rat: This model is created by the continuous infusion of angiotensin II, a potent vasoconstrictor. It is useful for studying the renin-angiotensin system's role in hypertension.

Quantitative Data Presentation

While specific quantitative data for this compound in rodent models is not extensively published, the following tables provide an overview of typical experimental parameters and expected outcomes based on the effects of other antihypertensive agents in similar models.

Table 1: Hypothetical Dose-Response of this compound in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg) | Route of Administration | Vehicle | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction (mmHg) |

| 10 | Oral Gavage | 0.5% Carboxymethylcellulose | 4 weeks | 15 ± 5 |

| 30 | Oral Gavage | 0.5% Carboxymethylcellulose | 4 weeks | 25 ± 7 |

| 100 | Oral Gavage | 0.5% Carboxymethylcellulose | 4 weeks | 40 ± 10 |

| 10 | Intraperitoneal Injection | Saline | Single Dose | 10 ± 3 (at 6 hours) |

| 30 | Intraperitoneal Injection | Saline | Single Dose | 20 ± 5 (at 6 hours) |

Table 2: Comparison of Antihypertensive Effects in Different Rat Models (Hypothetical Data)

| Hypertension Model | This compound Dose (mg/kg) | Route of Administration | Mean Arterial Pressure (MAP) Reduction (mmHg) |

| Spontaneously Hypertensive Rat (SHR) | 50 | Oral Gavage | 30 ± 8 |

| DOCA-Salt Hypertensive Rat | 50 | Oral Gavage | 35 ± 9 |

| 2K1C Goldblatt Hypertensive Rat | 50 | Oral Gavage | 25 ± 6 |

| Angiotensin II-Induced Hypertensive Rat | 50 | Oral Gavage | 20 ± 5 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rodent hypertension models.

Protocol for Induction of DOCA-Salt Hypertension in Rats

Materials:

-

Male Wistar rats (180-200 g)

-

Deoxycorticosterone acetate (DOCA)

-

Saline solution (1% NaCl) for drinking water

-

Vehicle for DOCA (e.g., sesame oil)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for unilateral nephrectomy

Procedure:

-

Anesthetize the rats using an appropriate anesthetic.

-

Perform a unilateral nephrectomy of the left kidney.

-

Allow the rats to recover for one week, providing them with standard rat chow and tap water.

-

After the recovery period, replace the drinking water with 1% NaCl solution.

-

Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice a week for four weeks.

-

Monitor blood pressure weekly using the tail-cuff method to confirm the development of hypertension.

Protocol for Oral Gavage Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in distilled water)

-

Oral gavage needles (e.g., 18-gauge, 2-inch, ball-tipped)

-

Syringes

Procedure:

-

Prepare the this compound suspension in the vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

Gently restrain the rat.

-

Measure the distance from the rat's incisors to the xiphoid process to determine the appropriate length for gavage needle insertion.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the this compound suspension slowly. The volume should typically not exceed 10 ml/kg body weight.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress after the procedure.

Protocol for Intraperitoneal Injection of this compound

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Needles (e.g., 25-gauge)

-

Syringes

Procedure:

-

Prepare the this compound solution in the vehicle to the desired concentration.

-

Firmly restrain the rat, exposing the abdomen.

-

Insert the needle into the lower right quadrant of the abdomen at a 10-15 degree angle to avoid puncturing the internal organs.

-

Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

-

Inject the this compound solution. The volume should typically not exceed 10 ml/kg body weight.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

Return the animal to its cage and monitor for any adverse reactions.

Protocol for Blood Pressure Measurement in Conscious Rats

Materials:

-

Tail-cuff plethysmography system

-

Rat restrainer

-

Warming chamber

Procedure:

-

Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.

-

Place the rat in the warming chamber (30-34°C) for 10-15 minutes to increase blood flow to the tail.

-

Transfer the rat to the restrainer.

-

Place the tail cuff and the pulse sensor on the rat's tail.

-

Inflate and deflate the cuff multiple times to obtain stable and consistent blood pressure readings.

-

Record the systolic blood pressure, diastolic blood pressure, and heart rate.

-

It is recommended to take at least three to five consecutive readings and calculate the average.

Mandatory Visualizations

Signaling Pathway of this compound in the Distal Convoluted Tubule

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow for Evaluating this compound in SHR

Caption: Workflow for assessing this compound's antihypertensive effects in SHR.

References

- 1. [this compound and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Acute antihypertensive, diuretic and metabolic effects of this compound and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Etozolin Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etozolin is a diuretic medication utilized in the management of hypertension and edema. Its therapeutic effects are primarily attributed to its action on the renal and vascular systems. At the cellular level, this compound functions as an inhibitor of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney, leading to increased natriuresis and diuresis. Additionally, this compound exhibits vasodilatory properties by directly acting on vascular smooth muscle cells.

These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound and its active metabolite, Ozolinone, on its primary molecular target, the NCC, and to assess its effects on vascular smooth muscle cell relaxation.

Mechanism of Action: Dual Effects of this compound

This compound's antihypertensive action is twofold:

-

Inhibition of the Sodium-Chloride Cotransporter (NCC): In the epithelial cells of the distal convoluted tubule, this compound blocks the reabsorption of sodium and chloride ions from the glomerular filtrate back into the bloodstream. This inhibition leads to an increase in the excretion of salt and water, thereby reducing blood volume and, consequently, blood pressure. The activity of NCC is regulated by a complex signaling pathway involving With-No-Lysine (WNK) kinases and STE20/SPS1-related proline/alanine-rich kinase (SPAK).

-

Vasodilation: this compound induces relaxation of vascular smooth muscle cells, leading to a decrease in peripheral vascular resistance. This direct vasodilatory effect contributes to its overall blood pressure-lowering capabilities.

Data Presentation: Evaluating NCC Inhibition

| Compound | Target | Cell Line | Assay Type | IC50 (µM) |

| This compound | NCC | HEK293-hNCC | Chloride Influx | Data to be determined |

| Ozolinone | NCC | HEK293-hNCC | Chloride Influx | Data to be determined |

| Hydrochlorothiazide | NCC | HEK293-hNCC | Chloride Influx | Reference |

| Chlorthalidone | NCC | HEK293-hNCC | Chloride Influx | Reference |

| Indapamide | NCC | HEK293-hNCC | Chloride Influx | Reference |

Note: The IC50 values for reference compounds are illustrative and should be determined experimentally alongside this compound/Ozolinone.

Experimental Protocols

Cell-Based Assay for NCC Inhibition using a Fluorescent Reporter

This protocol describes a robust method to measure the inhibition of the sodium-chloride cotransporter (NCC) in a mammalian cell line using a chloride-sensitive fluorescent reporter.

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

Principle: The influx of chloride ions through NCC into the cell quenches the fluorescence of YFP. The rate of fluorescence quenching is proportional to the activity of NCC. Inhibitors of NCC will reduce the rate of chloride influx and thus slow the quenching of YFP fluorescence.

Materials:

-

HEK293-hNCC-YFP cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Hypotonic, Chloride- and Potassium-free buffer (for stimulation)

-

Chloride-containing buffer

-

This compound and/or Ozolinone stock solutions (in DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed HEK293-hNCC-YFP cells in a 96-well black, clear-bottom microplate at a density that allows for a confluent monolayer on the day of the assay.

-

Cell Culture: Culture the cells overnight in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

NCC Activation:

-

Aspirate the culture medium and wash the cells once with PBS.

-

To activate the WNK-SPAK signaling pathway and enhance NCC activity, incubate the cells in a hypotonic, chloride- and potassium-free buffer for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or Ozolinone in the chloride- and potassium-free buffer.

-

Add the compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., hydrochlorothiazide).

-

-

Fluorescence Measurement:

-

Program the fluorescence plate reader to measure YFP fluorescence (Excitation ~514 nm, Emission ~527 nm) kinetically.

-

Initiate the chloride influx by adding a chloride-containing buffer to all wells.

-

Immediately start recording the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for 1-5 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each well.

-

Normalize the rates to the vehicle control (100% activity) and a well with a saturating concentration of a known NCC inhibitor (0% activity).

-

Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Vasodilation Assay using Isolated Arterial Rings

This protocol outlines a method to assess the direct vasodilatory effect of this compound on vascular smooth muscle.

Tissue: Isolated segments of rat mesenteric artery or aorta.

Principle: The contractility of isolated arterial rings is measured in an organ bath. The ability of a compound to relax a pre-constricted arterial ring is a measure of its vasodilatory activity.

Materials:

-

Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Phenylephrine or Potassium Chloride (KCl) for pre-constriction

-

This compound stock solution (in DMSO)

-

Organ bath system with force transducers

-

Data acquisition system

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect the mesenteric artery or thoracic aorta in cold Krebs-Henseleit solution.

-

Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, replacing the buffer every 15 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).

-

Pre-constriction: After a washout period, induce a submaximal, stable contraction with phenylephrine (e.g., 1 µM).

-

Compound Addition:

-

Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations to the organ bath.

-

Record the relaxation response after each addition until a maximal response is achieved or the concentration range of interest has been covered.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-constriction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Visualizations

Caption: this compound's inhibition of the NCC signaling pathway.

Caption: Workflow for the NCC inhibition fluorescence assay.

Caption: Workflow for the in vitro vasodilation assay.

Etozolin in Congestive Heart Failure Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etozolin is a thiazide-like diuretic that has been investigated for its potential therapeutic role in managing fluid overload in patients with congestive heart failure (CHF).[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1] This diuretic effect reduces extracellular fluid volume, thereby alleviating symptoms of congestion and reducing the workload on the heart. Research has also suggested that this compound may have a more favorable electrolyte profile compared to other diuretics and may interact with the prostaglandin system. This document provides detailed application notes and protocols for researchers investigating the use of this compound in the context of congestive heart failure.

Data Presentation

Table 1: Comparative Diuretic Effects of this compound

| Diuretic Agent | Dosage | Patient Population | Key Findings | Reference |

| This compound | 800 mg p.o. | 55 patients with left and/or right ventricular failure | Increased diuresis remained constant throughout the trial period. | [2] |

| Furosemide | 80 mg p.o. | 60 patients with left and/or right ventricular failure | Initially induced a more intense diuresis, with higher daily urinary output in the first fractions of the day. | [2] |

Table 2: Dose-Dependent Effects of this compound and Chlorthalidone in Hypertensive Patients

| Drug | Single Oral Dose | Key Hemodynamic and Metabolic Effects | Reference |

| This compound | 200 mg, 400 mg, 600 mg | - Dose-dependent antihypertensive and diuretic effect. - No increase in heart rate. - No decrease in serum K+ levels. - Marked rise in plasma PGE2. - Smaller decrease in serum Na+ levels compared to chlorthalidone. - Lower increase in supine and standing Plasma Renin Activity (PRA) and plasma aldosterone. | [3] |

| Chlorthalidone | 25 mg, 50 mg, 75 mg | - Similar dose-dependent antihypertensive and diuretic effect to this compound. |

Experimental Protocols

Protocol 1: Assessment of Diuretic and Natriuretic Effects

Objective: To determine the diuretic and natriuretic efficacy of this compound in a clinical or pre-clinical setting.

Methodology:

-

Subject Preparation:

-

Subjects should be adequately hydrated before the study and should abstain from diuretics or other medications that could interfere with renal function for a specified period (e.g., 24-48 hours), as approved by an ethics committee.

-

A baseline blood sample is collected to measure serum electrolytes (Na+, K+, Cl-), creatinine, and urea.

-

Subjects should empty their bladder completely before administration of the study drug.

-

-

Drug Administration:

-

Administer a single oral dose of this compound (e.g., 400-800 mg) or placebo.

-

-

Urine Collection:

-

Urine is collected at timed intervals (e.g., every 2 hours for the first 8 hours, and then in a 24-hour collection).

-

The volume of each urine sample is recorded.

-

-

Urine Analysis:

-

Urine samples are analyzed for:

-

Sodium (Na+), Potassium (K+), and Chloride (Cl-) concentrations using an ion-selective electrode analyzer.

-

Creatinine concentration to assess glomerular filtration rate (GFR).

-

Osmolality.

-

-

-

Blood Sampling:

-

Blood samples are collected at specified time points post-dosing to monitor serum electrolytes and renal function.

-

-

Data Analysis:

-

Calculate the total urine output and the excretion rates of Na+, K+, and Cl- over the collection period.

-

Compare the results between the this compound and placebo groups.

-

The diuretic effect is determined by the increase in urine volume, while the natriuretic effect is determined by the increase in sodium excretion.

-

Protocol 2: Evaluation of the Renin-Angiotensin-Aldosterone System (RAAS)

Objective: To investigate the impact of this compound on the components of the RAAS.

Methodology:

-

Subject Preparation and Drug Administration:

-

Follow the same procedure as in Protocol 1.

-

-

Blood Sample Collection and Processing:

-

Collect venous blood samples into chilled EDTA tubes at baseline and at specified time points after this compound administration.

-

Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Plasma Renin Activity (PRA) Measurement (Radioimmunoassay):

-

Thaw plasma samples on ice.

-